molecular formula C13H19FN2O B1441911 2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine CAS No. 1220037-51-3

2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine

Cat. No. B1441911
M. Wt: 238.3 g/mol
InChI Key: PSGKMAAVAOLFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine is a chemical compound with the molecular formula C13H19FN2O and a molecular weight of 238.3 g/mol. It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Chemical Properties

  • Rapid Synthesis Techniques : A study by Menteşe et al. (2015) discusses the rapid synthesis of compounds structurally similar to 2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine, indicating the potential for efficient production methods for such compounds using microwave heating (Menteşe, E., Yılmaz, F., Islamoglu, F., & Kahveci, B., 2015).

  • Polymer Synthesis : Research by Morikawa et al. (2012) on the synthesis of polyimides from similar diamines suggests potential applications of 2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine in polymer chemistry, particularly in creating materials with specific thermal and mechanical properties (Morikawa, A., Miyata, F., & Nishimura, J., 2012).

Applications in Sensor Technology

Advanced Material Development

  • Soluble Polyimides : Xie et al. (2001) report the synthesis of soluble fluoro-polyimides from similar diamine compounds, indicating that 2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine could play a role in developing new materials with enhanced solubility, thermal stability, and hygrothermal stability (Xie, K., Liu, J., Zhou, H., Zhang, S., He, M., & Yang, S., 2001).

Optoelectronic Applications

  • Fluorophore Development : Beppu et al. (2015) describe the creation of a green fluorophore using a benzene-1,4-diamine structure, suggesting possible applications of 2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine in optoelectronics for creating fluorescent materials with high emission and photostability (Beppu, T., Tomiguchi, K., Masuhara, A., Pu, Y.-J., & Katagiri, H., 2015).

Future Directions

The future directions for the use and study of 2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research.

properties

IUPAC Name

2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(15)8-12(13)14/h2-3,8,10H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGKMAAVAOLFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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